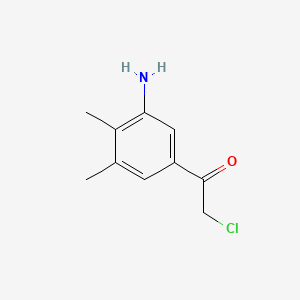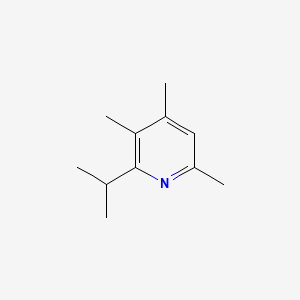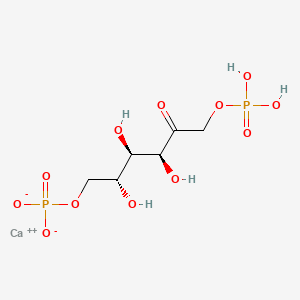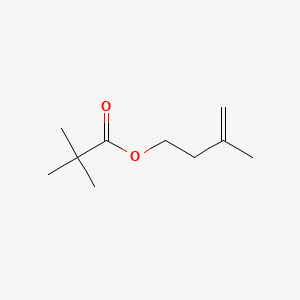
CID 78070001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78070001 is a unique organozinc compound characterized by the presence of two tris(trimethylsilyl)silyl groups bonded to a central zinc atom. This compound is notable for its bulky silyl groups, which impart significant steric hindrance, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CID 78070001 can be synthesized through the reaction of tris(trimethylsilyl)silyl lithium with zinc chloride. The reaction typically occurs in a tetrahydrofuran (THF) solvent under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen . Another method involves the reaction of tris(trimethylsilyl)silane with diethylzinc .
Industrial Production Methods
While specific industrial production methods for bis[tris(trimethylsilyl)silyl]zinc are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78070001 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding silyl groups.
Reduction: It can participate in reduction reactions where it acts as a reducing agent.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis[tris(trimethylsilyl)silyl]zinc include halogens, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zinc oxide, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
CID 78070001 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its potential use in biological systems is being explored, although detailed applications are still under investigation.
Medicine: Research is ongoing to determine its potential medicinal applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of bis[tris(trimethylsilyl)silyl]zinc involves its ability to donate electrons and form bonds with various substrates. The bulky silyl groups provide steric protection, allowing the zinc center to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)zinc: Similar in structure but lacks the additional silyl groups, making it less sterically hindered.
Tris(trimethylsilyl)silane: Contains similar silyl groups but does not have a zinc center.
Bis(trimethylsilyl)amide: Another organozinc compound with different ligands, leading to different reactivity and applications
Uniqueness
CID 78070001 is unique due to its highly sterically hindered structure, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction pathways and products .
Eigenschaften
CAS-Nummer |
108168-22-5 |
|---|---|
Molekularformel |
C18H54Si8Zn |
Molekulargewicht |
560.69 |
IUPAC-Name |
tris(trimethylsilyl)silicon;zinc |
InChI |
InChI=1S/2C9H27Si4.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChI-Schlüssel |
JOPVAAWEWWZZDK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.[Zn] |
Synonyme |
Bis[tris(trimethylsilyl)silyl]zinc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)


![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)





![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)



